molecular formula C9H7FN2OS B091693 N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide CAS No. 16194-64-2

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B091693
CAS No.: 16194-64-2
M. Wt: 210.23 g/mol
InChI Key: LBYMHLPIWBXKKI-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with fluoroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, with a base like piperidine acting as a catalyst . The reaction mixture is stirred at a moderate temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide stands out due to its specific substitution pattern, which imparts unique electronic properties and enhances its biological activity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYMHLPIWBXKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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